molecular formula C10H11BrO2 B1344743 4-Bromo-2-isopropylbenzoic acid CAS No. 741698-83-9

4-Bromo-2-isopropylbenzoic acid

Cat. No. B1344743
CAS RN: 741698-83-9
M. Wt: 243.1 g/mol
InChI Key: ZVKWVPUYVKVUSM-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropylbenzoic acid, also known as BIBA, is a chemical compound with the molecular formula C10H11BrO2 . It is a white crystalline powder that is soluble in alcohol and benzene, but insoluble in water. This compound is used as a building block for several other chemicals, including pharmaceuticals, agrochemicals, and dyes.


Synthesis Analysis

BIBA can be analyzed quantitatively using several analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).


Molecular Structure Analysis

The molecular weight of 4-Bromo-2-isopropylbenzoic acid is 243.1 . The InChI code for this compound is 1S/C10H11BrO2/c1-6(2)9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

4-Bromo-2-isopropylbenzoic acid is a solid at room temperature . It is stored at a temperature of 2-8°C . BIBA has a melting point of 147-149°C and a boiling point of 360.5°C. It has a density of 1.39 g/cm3.

Scientific Research Applications

Metabolic Pathways and Toxicology Studies

4-Bromo-2-isopropylbenzoic acid plays a role in the study of metabolic pathways and toxicology. It is a metabolite of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive designer drug. Research on 2C-B's metabolism in various species, including humans, reveals the formation of metabolites like 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) and 4-bromo-2,5-dimethoxybenzoic acid (BDMBA), which can be produced through oxidative deamination. This research helps in understanding the toxic effects and metabolic processing of similar compounds in different species (Carmo et al., 2005).

Thermodynamics and Solubility Studies

The thermodynamic properties and solubility of bromobenzoic acids, including 4-bromobenzoic acid, have been extensively studied. These studies involve examining the temperature dependence of vapor pressures, melting temperatures, and enthalpies of fusion and sublimation. Such research is crucial for understanding the physical and chemical properties of these compounds, which can be applied in various fields including pharmaceuticals (Zherikova et al., 2016).

Novel Compound Synthesis

4-Bromo-2-isopropylbenzoic acid is involved in the synthesis of novel compounds. For example, its derivatives have been studied for the development of new bromophenol derivatives from the red alga Rhodomela confervoides. These derivatives, which include various bromophenol compounds, have potential applications in pharmacology and biochemistry (Zhao et al., 2004).

Electroluminescence and Aggregation-Induced Emission

Research involving 4-bromobenzoic acid derivatives also extends to the study of aggregation-induced emission (AIE) luminogens. These compounds are significant in the development of mechanosensors and organic light-emitting diodes (OLEDs). Such research contributes to the advancement of materials science and technology for various applications, including display technologies and sensing devices (Jadhav et al., 2017).

Catalysis and Chemical Transformations

4-Bromo-2-isopropylbenzoic acid is also significant in catalysis and chemical transformations. For instance, it is used in studies involving the Suzuki–Miyaura cross-coupling reaction, a pivotal method in organic chemistry for forming carbon-carbon bonds. This reaction is essential for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics (Hamilton et al., 2013).

Development of Anti-Cancer Agents

In the field of medicinal chemistry, derivatives of 4-bromo-2-isopropylbenzoic acid have been explored for their potential as anti-cancer agents. Research includes synthesizing novel spiro-isoxazoline compounds and testing their antiproliferative activity against various cancer cell lines. Such studies contribute to the ongoing search for new and effective cancer treatments (Das et al., 2015).

Safety and Hazards

4-Bromo-2-isopropylbenzoic acid is classified as a hazard class 6.1 material due to its toxic and corrosive properties. It can cause skin and eye irritation, as well as gastrointestinal and respiratory distress when ingested or inhaled. It is also a potential carcinogen and mutagen. Toxicity studies using animal models have shown that BIBA can cause organ damage and reproductive toxicity.

  • Development of new synthetic methods for the production of BIBA and related compounds.
  • Investigation of the biological activity of BIBA and its derivatives for the development of new drugs and agrochemicals.

properties

IUPAC Name

4-bromo-2-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6(2)9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKWVPUYVKVUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630505
Record name 4-Bromo-2-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-isopropylbenzoic acid

CAS RN

741698-83-9
Record name 4-Bromo-2-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 4-bromo-2-isopropylbenzoate (0.41 g) and lithium hydroxide monohydrate (0.67 g) in water (1 mL)/1,4-dioxane (3 mL) was stirred at room temperature for 5 days. 2 mol/L hydrochloric acid (10 mL) was added to the mixture, and the resulting mixture was extracted with ethyl acetate. The solvent was evaporated under reduced pressure, and the residue was recrystallized from ethyl acetate/n-hexane to afford the title compound (0.276 g).
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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